(Sar1,Thr8)-血管紧张素 II

描述

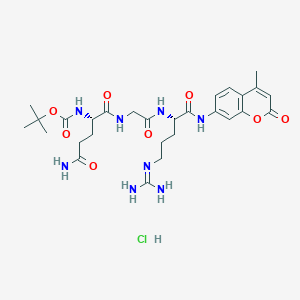

“(Sar1,Thr8)-Angiotensin II” belongs to the class of organic compounds known as peptides. It is a derivative of Angiotensin II, a hormone that regulates blood pressure and fluid balance in the body . The sequence of this peptide is Sar-Arg-Val-Tyr-Ile-His-Pro-Thr .

Synthesis Analysis

. It is stored at a temperature of -20°C .

Molecular Structure Analysis

The empirical formula of “(Sar1,Thr8)-Angiotensin II” is C44H69N13O11 . Its molecular weight is 956.10 (anhydrous free base basis) .

Physical And Chemical Properties Analysis

“(Sar1,Thr8)-Angiotensin II” is a solid substance . It is soluble in water .

科学研究应用

Blood Pressure Regulation

- Field : Clinical Pharmacology

- Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on blood pressure .

- Methods : The biological effects of “(Sar1,Thr8)-Angiotensin II” on blood pressure were investigated in six normal subjects on an unrestricted diet .

- Results : All three Angiotensin II analogues showed agonistic pressor activity, that of “[Sar1,Ile8]-Angiotensin II” being greater than that of “(Sar1,Thr8)-Angiotensin II” or “[Sar1,Ala8]-Angiotensin II”. The antagonistic effect of “(Sar1,Thr8)-Angiotensin II” on blood pressure was less than “[Sar1,Ile8]-Angiotensin II” or "[Sar1,Ala8]-Angiotensin II" .

Endocrine Factors Study

- Field : Clinical Pharmacology

- Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on plasma aldosterone concentration (PAC) and plasma renin activity (PRA) .

- Methods : The effects of “(Sar1,Thr8)-Angiotensin II” on PAC and PRA were investigated in six normal subjects on an unrestricted diet .

- Results : Both “[Sar1,Ile8]-Angiotensin II” and “[Sar1,Ala8]-Angiotensin II” increased PAC and blocked the steroidogenic action of Angiotensin II, while “(Sar1,Thr8)-Angiotensin II” showed little effect on PAC. All three Angiotensin II analogues caused similar suppression of PRA and showed no inhibitory effect on the decrease in PRA produced by Angiotensin II .

Superior Mesenteric Hemodynamic Responsiveness Study

- Field : Hemodynamics

- Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on superior mesenteric hemodynamic responsiveness .

- Methods : The methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

安全和危害

属性

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFFRQVVDOLRNK-OOQPGHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Sar1,Thr8)-Angiotensin II | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)